Cas no 79538-27-5 (2,6-Difluoro-4-methoxybenzyl alcohol)
2,6-Difluoro-4-methoxybenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- (2,6-Difluoro-4-methoxyphenyl)methanol
- 2,6-Difluoro-4-methoxybenzyl alcohol
- Benzenemethanol, 2,6-difluoro-4-methoxy-
- (2,6-difluoro-4-methoxy-phenyl)-methanol
- AC1MVOOZ
- CTK2G4077
- JRD-1444
- SBB088870
- SureCN3776543
- DTXSID70395733
- MFCD04115923
- 79538-27-5
- JS-4277
- CS-0195217
- EN300-1852887
- AKOS013400749
- SB84009
- SCHEMBL3776543
- (2,6-difluoro-4-methoxy-phenyl)methanol
- DB-292337
-
- MDL: MFCD04115923
- Inchi: 1S/C8H8F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
- InChI Key: NQCOOQYMRMQAJT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1CO)F)OC
Computed Properties
- Exact Mass: 174.04923582g/mol
- Monoisotopic Mass: 174.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.5Ų
2,6-Difluoro-4-methoxybenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001355-250mg |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A014001355-500mg |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A014001355-1g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Apollo Scientific | PC302671-5g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 98% | 5g |
£119.00 | 2025-02-21 | |
| Apollo Scientific | PC302671-10g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 98% | 10g |
£214.00 | 2025-02-21 | |
| TRC | D106060-5g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 5g |
$ 495.00 | 2022-06-06 | ||
| TRC | D106060-10g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 10g |
$ 825.00 | 2022-06-06 | ||
| TRC | D106060-25g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 25g |
$ 1650.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1256961-1g |
(2,6-Difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 98% | 1g |
$195 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1256961-5g |
(2,6-Difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 98% | 5g |
$370 | 2024-06-07 |
2,6-Difluoro-4-methoxybenzyl alcohol Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2,6-Difluoro-4-methoxybenzyl alcohol
2,6-Difluoro-4-methoxybenzyl Alcohol: A Comprehensive Overview
2,6-Difluoro-4-methoxybenzyl alcohol, also known by its CAS registry number CAS No. 79538-27-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl alcohol group substituted with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2,6-difluoro-4-methoxybenzyl alcohol typically involves multi-step reactions, often starting from fluorinated aromatic precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby improving the yield and purity of the final product. These developments underscore the importance of continuous innovation in organic synthesis to meet the growing demand for specialized chemical compounds.
In terms of physical properties, 2,6-difluoro-4-methoxybenzyl alcohol exhibits a melting point of approximately -30°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The presence of the hydroxyl group in the benzyl alcohol moiety allows for strong hydrogen bonding, which significantly influences the compound's solubility and reactivity. Recent studies have also highlighted the importance of stereochemistry in this compound, particularly in its interactions with biological systems.
The applications of 2,6-difluoro-4-methoxybenzyl alcohol span across multiple domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases. Its fluorinated structure contributes to enhanced pharmacokinetic properties such as increased lipophilicity and improved metabolic stability. In materials science, this compound has been utilized as a building block for constructing advanced polymers and hybrid materials due to its ability to undergo various polymerization reactions under controlled conditions.
Recent research has focused on leveraging the unique electronic properties of 2,6-difluoro-4-methoxybenzyl alcohol in optoelectronic devices. By incorporating this compound into conjugated systems, scientists have demonstrated enhanced charge transport properties, which are critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. These findings highlight the potential of this compound as a key component in next-generation electronic materials.
In addition to its practical applications, 2,6-difluoro-4-methoxybenzyl alcohol has been extensively studied for its role in fundamental chemical processes. For example, it has been employed as a model system for investigating radical reactions and oxidative mechanisms. Recent computational studies have provided deeper insights into the electronic structure of this compound, revealing its propensity to undergo specific types of bond cleavage under oxidative conditions.
The environmental impact of synthesizing and using 2,6-difluoro-4-methoxybenzyl alcohol has also garnered attention from researchers. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. For instance, catalytic asymmetric synthesis methods have been proposed to produce this compound with high enantiomeric excess while maintaining eco-friendly conditions.
In conclusion, 2,6-difluoro-4-methoxybenzyl alcohol, with its CAS number CAS No. 79538-27-5, stands out as a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique structure enables it to play a pivotal role in both fundamental research and industrial innovations. As advancements in synthetic chemistry continue to unfold, the potential uses of this compound are expected to expand further, solidifying its position as an essential component in modern chemical research.
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